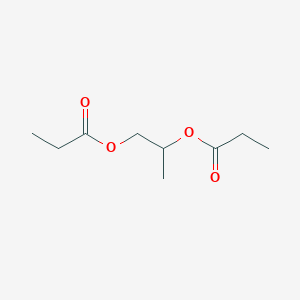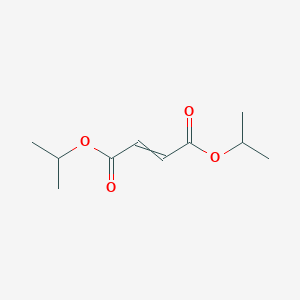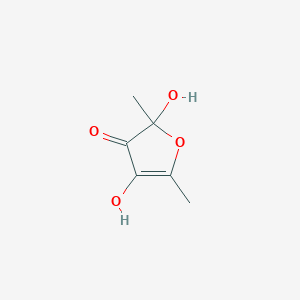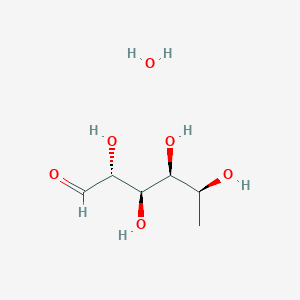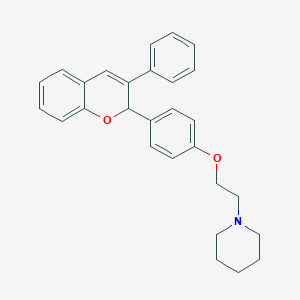![molecular formula C16H11F3N2S B158115 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136995-01-2](/img/structure/B158115.png)
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic molecule that contains both thiazole and benzimidazole rings, and it has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. This compound has also been shown to have anti-inflammatory and antioxidant effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in lab experiments is its potential as a building block for the synthesis of novel materials with interesting optical and electronic properties. However, one of the limitations of using this compound is its low solubility in common solvents such as water and ethanol.
Zukünftige Richtungen
There are several future directions for research on 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole. One direction is to further explore its potential as an anticancer agent and to investigate its mechanism of action in more detail. Another direction is to develop new methods for the synthesis of this compound with higher yields and better purity. Additionally, research could focus on the use of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in the fabrication of organic electronic devices such as OLEDs and solar cells. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-(Trifluoromethyl)aniline with 2-(bromoacetyl)benzimidazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In materials science, 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic electronics, this compound has been used as a dopant in the fabrication of organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
136995-01-2 |
|---|---|
Produktname |
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole |
Molekularformel |
C16H11F3N2S |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)11-5-3-4-10(8-11)15-21-13-7-2-1-6-12(13)20-14(21)9-22-15/h1-8,15H,9H2 |
InChI-Schlüssel |
XTLVALLIRNCOGM-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
Synonyme |
1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[3-(trifluoromethyl)phenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



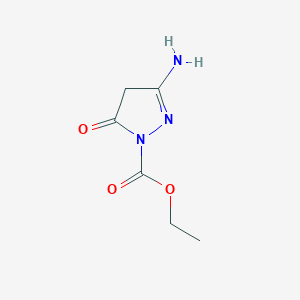
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
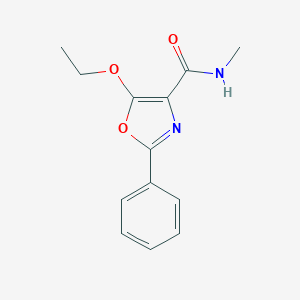
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)

